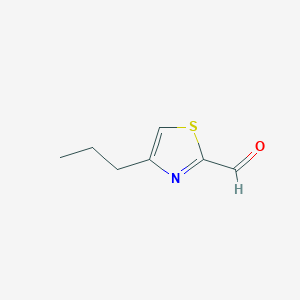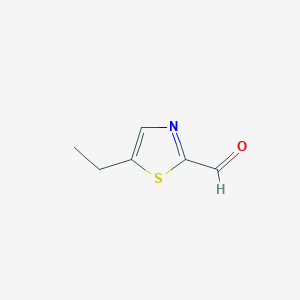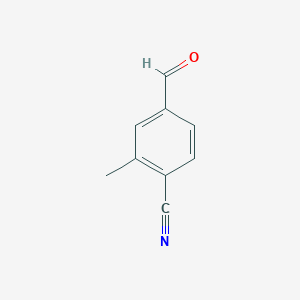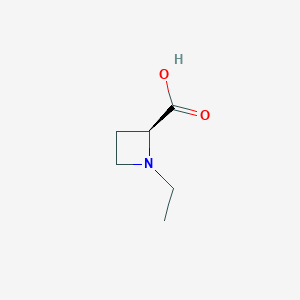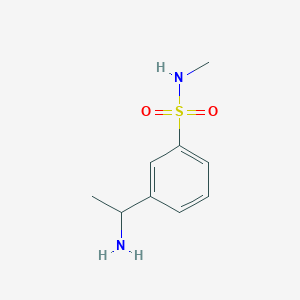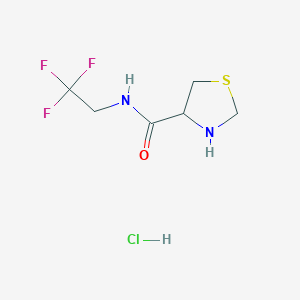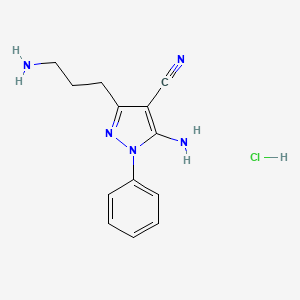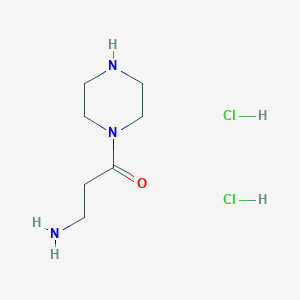
4-Aminoquinoline-6-carboxylic acid
Overview
Description
4-Aminoquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry, particularly in the development of antimalarial drugs .
Synthesis Analysis
The synthesis of this compound involves various protocols. For instance, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols are well-known classical synthesis methods used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) were localized on the entire molecule .Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by its molecular structure. The compound can undergo various reactions, including Vilsmeier, Doebner, condensation, hydrolysis, and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The compound exhibits excellent thermal stability and electron transfer capacity . The compound’s absorption and emission spectra can be estimated using Time-Dependent Density Functional Theory (TD-DFT) coupled with the Polarizable Continuum Model (PCM) .Scientific Research Applications
Antibacterial Activity
Research on the structure-activity relationships of antibacterial compounds revealed that certain derivatives of 4-Aminoquinoline-6-carboxylic acid, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, showed significant activities against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Koga et al., 1980).
Receptor Antagonists
Studies on imidazo[4,5-b]pyridine AT1 angiotensin II receptor antagonists revealed that transformations of the 4-phenylquinoline backbone into different scaffolds, such as 4-phenylisoquinolinone, could influence the binding affinity to the AT(1) receptor. This research contributes to the understanding of structure-activity relationships and the development of receptor antagonists (Cappelli et al., 2006).
Photolabile Protecting Groups
The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) have been described, showing greater efficiency and potential applications in releasing biological messengers in vivo through multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Drug Synthesis and Antitumor Activity
The synthesis and evaluation of 4H-Chromene-2-carboxylic acid ester derivatives, including 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, have shown potential in antitumor antibiotic studies related to tetrahydroisoquinoline natural products, indicating their importance in the structural-activity relationship studies of antitumor agents (Li et al., 2013).
Auxiliary-assisted C-H Bond Functionalization
Research has developed a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives, employing a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This method highlights the potential applications of this compound derivatives in organic synthesis and drug development (Shabashov & Daugulis, 2010).
Mechanism of Action
Target of Action
The primary target of 4-Aminoquinoline-6-carboxylic acid is the Fe (II)-protoporphyrin IX in Plasmodium falciparum . This compound binds to the free heme, preventing the parasite from converting it to a less toxic form .
Mode of Action
It is known that 4-aminoquinolines can depress cardiac muscle, impair cardiac conductivity, and produce vasodilation with resultant hypotension . They also depress respiration and can cause diplopia, dizziness, and nausea .
Biochemical Pathways
It is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites .
Pharmacokinetics
It is known that due to the weak base properties of 4-aminoquinolines, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .
Result of Action
The result of the action of this compound is the disruption of membrane function in the parasite, leading to its death . The drug-heme complex formed is toxic and disrupts membrane function .
Safety and Hazards
Future Directions
The future of 4-Aminoquinoline-6-carboxylic acid lies in its potential therapeutic value. The compound is being studied for its potential in the control and eradication of malaria . Furthermore, recent medicinal chemistry campaigns have resulted in the development of short-chain chloroquine analogues, organometallic antimalarials, and the “fusion” antimalarial trioxaquine .
Biochemical Analysis
Cellular Effects
It is known that 4-aminoquinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4-aminoquinolines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-aminoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKORIJRNJCIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666421 | |
| Record name | 4-Aminoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73873-91-3 | |
| Record name | 4-Aminoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



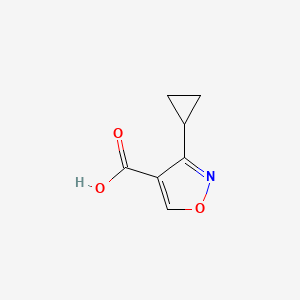
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)

